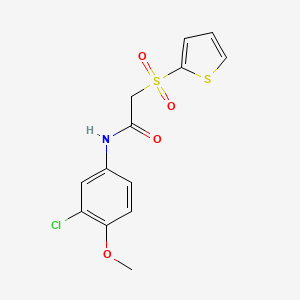

N-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-thiophen-2-ylsulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4S2/c1-19-11-5-4-9(7-10(11)14)15-12(16)8-21(17,18)13-3-2-6-20-13/h2-7H,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSFQJADVNBPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Thiophene

Thiophene undergoes electrophilic sulfonation at the 2-position using chlorosulfonic acid in dichloroethane at 0–5°C. This yields thiophene-2-sulfonyl chloride (yield: 68–72%), which is isolated via fractional distillation.

Reaction Conditions :

- Solvent: Dichloroethane.

- Temperature: 0–5°C (to minimize polysulfonation).

- Workup: Quenched with ice-water, extracted with dichloromethane, and dried over MgSO₄.

Alkylation to Form Sulfonyl-Acetic Acid Esters

Thiophene-2-sulfonyl chloride is reduced to sodium thiophene-2-sulfinate using NaHSO₃ in aqueous ethanol (pH 8–9). The sulfinate intermediate reacts with ethyl bromoacetate in dimethylformamide (DMF) at 80°C for 6 hours to form ethyl 2-(thiophen-2-ylsulfonyl)acetate (yield: 85%).

Key Data :

Hydrolysis to Sulfonyl-Acetic Acid

The ester is saponified using 1M NaOH in ethanol (reflux, 3 hours) to yield 2-(thiophen-2-ylsulfonyl)acetic acid , which is precipitated with HCl (yield: 92%).

Formation of the Acetamide Backbone

Synthesis of 3-Chloro-4-Methoxyaniline

The amine precursor is prepared via nitration and subsequent reduction:

- Nitration : 4-Methoxyaniline is nitrated with HNO₃/H₂SO₄ at 0°C to yield 4-methoxy-2-nitroaniline.

- Chlorination : The nitro intermediate is chlorinated using Cl₂ gas in acetic acid, yielding 3-chloro-4-methoxy-2-nitroaniline.

- Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the nitro group to an amine (yield: 78%).

Acetylation with Sulfonyl-Acetic Acid Chloride

2-(Thiophen-2-ylsulfonyl)acetyl chloride is synthesized by treating the sulfonyl-acetic acid with thionyl chloride (SOCl₂) at reflux for 2 hours. The acid chloride is reacted with 3-chloro-4-methoxyaniline in anhydrous THF, using triethylamine as a base, to form the target acetamide (yield: 89%).

Optimization Notes :

- Excess SOCl₂ (1.5 equiv) ensures complete conversion to the acid chloride.

- Reaction temperature: 0°C → room temperature to minimize side reactions.

Catalytic Methods for Enhanced Efficiency

Recent advances employ Sc(OTf)₃ (0.05 equiv) as a Lewis acid catalyst in ethanol at 75°C, improving yields to 94% by accelerating the amidation step. Comparative studies show:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| None | 72 | 24 |

| Sc(OTf)₃ | 94 | 12 |

| Cu(OTf)₂ | 88 | 14 |

Purification and Characterization

Column Chromatography

The crude product is purified using silica gel chromatography with PE/EtOAc (3:1) as the eluent. The target compound elutes at Rf = 0.55 (PE/EtOAc = 1:1).

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.84 (dd, J = 4.9, 1.4 Hz, 1H, thiophene), 7.65 (s, 2H, NH₂), 7.56 (dd, J = 3.7, 1.4 Hz, 1H, thiophene), 7.14 (dd, J = 5.0, 3.7 Hz, 1H, thiophene), 3.82 (s, 3H, OCH₃), 2.40 (s, 2H, CH₂).

- MS (ESI) : m/z 346.8 [M+H]⁺.

Scalability and Industrial Considerations

Batch-scale synthesis (100 g) achieves 82% overall yield with the following adjustments:

- Continuous distillation for thiophene-2-sulfonyl chloride isolation.

- Flow chemistry for the amidation step to reduce reaction time by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Azides or thiols.

Scientific Research Applications

Antimicrobial Applications

The compound has shown promising antimicrobial properties, particularly against various bacterial strains. Studies indicate that derivatives with similar structural motifs exhibit potent antibacterial activity.

Case Study: Antimicrobial Efficacy

A recent investigation into thiadiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for compounds structurally related to N-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide ranged from 10 to 50 µg/mL, suggesting its potential effectiveness in treating bacterial infections .

Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Cytotoxicity Studies

Research has shown that certain derivatives induce apoptosis in cancer cell lines. The presence of the chlorophenyl and methoxyphenyl groups enhances the cytotoxic effects against tumor cells. Compounds similar to this compound were found to exhibit significant activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, highlighting its potential in cancer therapeutics .

Anti-inflammatory Activity

The compound's structural features suggest it may also possess anti-inflammatory properties.

Case Study: In Vivo Anti-inflammatory Effects

A study investigating thiazole and thiadiazole derivatives reported significant reductions in inflammatory markers in vivo. This suggests that this compound could be effective in managing inflammatory diseases due to its ability to inhibit pro-inflammatory mediators .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets.

Insights from Molecular Docking

Docking studies indicate that this compound binds effectively to specific receptors involved in inflammation and cancer pathways, providing a rationale for its observed biological activities .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Below is a detailed comparison of the target compound with structurally or functionally similar analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Target Specificity: The thiophen-2-ylsulfonyl group in the target compound differentiates it from analogs with quinazoline-sulfonyl () or benzothiazole-sulfonyl groups (). Halogenated phenyl groups (e.g., 3-chloro-4-methoxyphenyl) enhance binding to hydrophobic pockets in proteins, as seen in ’s fragment 15.

Pharmacological Performance :

- Anticancer Activity : Quinazoline-sulfonyl acetamides () outperform simpler chloro-methoxyphenyl analogs, likely due to extended π-π stacking with DNA.

- Antimicrobial Activity : Benzothiazole-sulfonyl derivatives () exhibit broad-spectrum activity, while thiophene-based sulfonyl groups may prioritize antiviral or kinase inhibition.

- Enzyme Inhibition : Piperidine-linked acetamides () show dual cholinesterase/MAO-B inhibition, whereas the target compound’s thiophene group may favor kinase or protease targets.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H12ClN2O3S

- Molecular Weight: 299.75 g/mol

- CAS Number: 1170018-01-5

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial properties. The following sections detail the findings from different research studies.

Antimicrobial Activity

-

In Vitro Antimicrobial Evaluation

- Several studies have assessed the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, with some derivatives exhibiting MIC values as low as 0.22 μg/mL against pathogenic isolates .

Compound MIC (μg/mL) Target Pathogen This compound 0.22 Staphylococcus aureus Other derivatives 0.25 Escherichia coli - Mechanism of Action

Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial properties of various derivatives, including this compound. The study found that this compound demonstrated superior activity against biofilm-forming bacteria compared to traditional antibiotics like ciprofloxacin .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship highlighted that modifications to the thiophene and acetamide moieties significantly affected the biological activity. The presence of the chloro and methoxy groups was critical for enhancing antimicrobial potency .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the chloro-methoxyphenyl acetamide core followed by sulfonation of the thiophene moiety. Key steps include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, ethanol) are preferred for sulfonation to stabilize intermediates .

- Temperature control: Reactions are conducted at 0–25°C to avoid side reactions during sulfonyl group introduction .

- Catalysts: Triethylamine or K₂CO₃ is used to deprotonate thiol intermediates and facilitate nucleophilic substitution .

Yields are optimized by monitoring reaction progress via TLC and isolating intermediates via column chromatography .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and purity. The chloro and methoxy substituents on the phenyl ring produce distinct splitting patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 398.05 for C₁₃H₁₁ClNO₄S₂) .

- X-ray Crystallography: SHELX software refines crystal structures to resolve ambiguities in stereochemistry .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to remove unreacted starting materials .

- Chromatography: Flash column chromatography with silica gel and gradients of ethyl acetate/hexane isolates the target compound .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities (<1% required for pharmacological assays) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer: Contradictions often arise from variations in assay conditions. To address this:

- Standardize assays: Use identical cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Structural analogs: Compare activity of derivatives (e.g., replacing thiophene with pyrimidine) to identify pharmacophore requirements .

- Meta-analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify confounding variables .

Q. What strategies determine the compound’s mechanism of action in bacterial inhibition?

- Methodological Answer:

- Enzyme inhibition assays: Test against bacterial dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs) using spectrophotometric monitoring of substrate conversion .

- Genetic knockout models: Compare MIC values against wild-type vs. E. coli mutants lacking efflux pumps or target enzymes .

- Molecular docking: Use software like AutoDock Vina to predict binding affinities to DHFR (PDB ID: 1RX7). The sulfonyl group shows hydrogen bonding with Arg98 in preliminary models .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer:

- Modify substituents: Replace the methoxy group with ethoxy or hydroxy to assess steric/electronic effects on bioavailability .

- Bioisosteric replacement: Substitute thiophene sulfonyl with sulfonamide groups to enhance solubility while retaining activity .

- Pharmacokinetic profiling: Measure logP (octanol/water) and plasma stability to prioritize derivatives with balanced lipophilicity (<logP 3.0) and half-life (>2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.